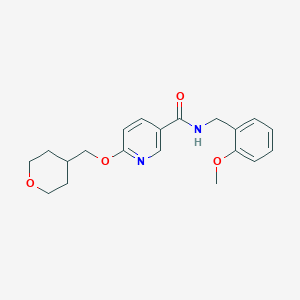![molecular formula C13H18N4 B2650995 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1087608-37-4](/img/structure/B2650995.png)
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both imidazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Piperazine derivatives: Compounds like 1-(2-methyl-4-nitro-1H-imidazol-5-yl)-4-(3-(4-bromobenzene)piperazin-1-yl-propyl)piperazine.
Uniqueness
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This makes it a versatile compound in drug development and other scientific research applications .
特性
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBYFYULCGUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2650914.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)
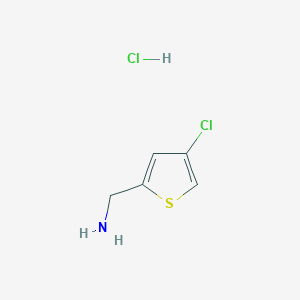
![3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)
![2-(2-chloro-6-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2650921.png)
![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)
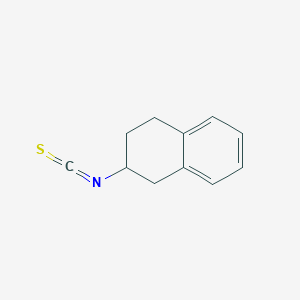
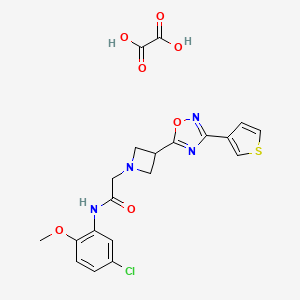
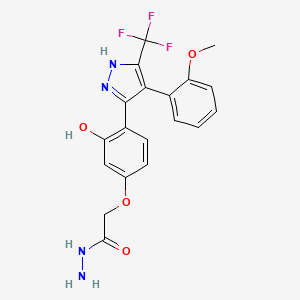
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)
